molecular formula C8H14ClN B13491317 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

Cat. No.: B13491317
M. Wt: 159.65 g/mol
InChI Key: XPUMHIFYXGBAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a chemical compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure is characterized by a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azatricyclo[4300,2,5]nonane hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Biological Activity

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄ClN
  • Molecular Weight : 173.67 g/mol
  • CAS Number : 2680539-60-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent research indicates that compounds similar to 8-Azatricyclo[4.3.0.0,2,5]nonane exhibit significant anticancer properties. A study published in RSC Advances discusses the synthesis of bicyclic compounds and their derivatives for use in anticancer therapies, suggesting that modifications to the bicyclic structure can enhance their efficacy against cancer cells .

The mechanism by which 8-Azatricyclo[4.3.0.0,2,5]nonane exerts its effects is believed to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of bicyclic nonanes showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
  • In Vivo Studies :
    • Animal models treated with 8-Azatricyclo[4.3.0.0,2,5]nonane derivatives exhibited reduced tumor growth compared to controls, supporting its potential as a therapeutic agent .
  • Comparative Analysis :
    • A comparison of 8-Azatricyclo[4.3.0.0,2,5]nonane with other azabicyclic compounds revealed that it possesses unique structural features that may enhance its biological activity relative to analogs lacking nitrogen substitution .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC₅₀ (µM)Reference
8-Azatricyclo[4.3.0.0,2,5]Anticancer15
Bicyclo[3.3.1]nonaneAnticancer20
Azabicyclo[3.3.1]nonaneNeurotransmitter Modulation25

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

8-azatricyclo[4.3.0.02,5]nonane;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-6-5(1)7-3-9-4-8(6)7;/h5-9H,1-4H2;1H

InChI Key

XPUMHIFYXGBAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2CNC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.